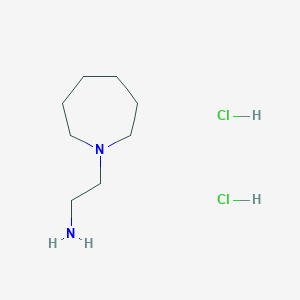

2-(Azepan-1-yl)ethanamine dihydrochloride

Description

BenchChem offers high-quality 2-(Azepan-1-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azepan-1-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(azepan-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c9-5-8-10-6-3-1-2-4-7-10;;/h1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVDAVLTWZGNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674224 | |

| Record name | 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300578-40-9 | |

| Record name | 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Azepan-1-yl)ethanamine Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(Azepan-1-yl)ethanamine dihydrochloride, a versatile building block in modern medicinal chemistry. With its unique structural features, this compound serves as a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system.

Core Chemical and Physical Properties

2-(Azepan-1-yl)ethanamine dihydrochloride is the salt form of the parent compound, 2-(Azepan-1-yl)ethanamine. The dihydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.

Table 1: Physicochemical Properties

| Property | 2-(Azepan-1-yl)ethanamine (Free Base) | 2-(Azepan-1-yl)ethanamine Dihydrochloride |

| Molecular Formula | C₈H₁₈N₂ | C₈H₂₀Cl₂N₂ |

| Molecular Weight | 142.24 g/mol [1] | 215.16 g/mol |

| Appearance | Colorless to light yellow liquid[2] | White to off-white solid |

| Melting Point | 200 °C[2] | Data not available |

| Boiling Point | 46-52 °C at 1 mmHg[1] | Not applicable |

| Solubility | - | Enhanced solubility in water[3] |

| CAS Number | 51388-00-2[1] | 103953-23-7 |

Spectroscopic and Analytical Data

A thorough understanding of the spectroscopic signature of 2-(Azepan-1-yl)ethanamine dihydrochloride is crucial for its identification and characterization in reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the dihydrochloride salt in a suitable deuterated solvent (e.g., D₂O) is expected to show characteristic signals for the azepane ring protons and the ethylamine chain protons. The protons adjacent to the nitrogen atoms will exhibit downfield shifts due to the deshielding effect of the ammonium and tertiary amine groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the azepane ring and the ethylamine moiety. The carbons bonded to nitrogen will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Azepan-1-yl)ethanamine dihydrochloride will be characterized by broad absorption bands in the 2400-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary and tertiary ammonium groups. C-H stretching vibrations of the methylene groups will appear around 2850-2950 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the free base. The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns resulting from the cleavage of the ethylamine side chain and the azepane ring.

Synthesis and Manufacturing

The synthesis of 2-(Azepan-1-yl)ethanamine dihydrochloride is a multi-step process that begins with the formation of the azepane ring, followed by the introduction of the ethylamine side chain and subsequent salt formation.[3]

Synthetic Pathway Overview

Caption: General synthetic route to 2-(Azepan-1-yl)ethanamine dihydrochloride.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of Azepane

A common method for the synthesis of azepane is the Beckmann rearrangement of cyclohexanone oxime. This reaction is typically carried out in the presence of a strong acid catalyst.

Step 2: N-Alkylation of Azepane

Azepane is reacted with a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane, under basic conditions to introduce the ethyl chloride moiety.

Step 3: Amination

The resulting N-(2-chloroethyl)azepane is then subjected to amination, for instance, by reaction with ammonia or a protected amine equivalent, to introduce the primary amine group.

Step 4: Dihydrochloride Salt Formation

The purified 2-(Azepan-1-yl)ethanamine free base is dissolved in a suitable organic solvent, and a stoichiometric amount of hydrochloric acid (as a gas or a solution in an organic solvent) is added to precipitate the dihydrochloride salt, which can then be isolated by filtration and dried.[3]

Chemical Reactivity and Derivatization

The chemical reactivity of 2-(Azepan-1-yl)ethanamine dihydrochloride is primarily centered around its two nitrogen atoms.

Reactivity of the Nitrogen Centers

-

Primary Amine: The primary amine group is a potent nucleophile and can readily undergo a variety of chemical transformations, including acylation, alkylation, arylation, and condensation reactions to form imines or Schiff bases.

-

Tertiary Amine: The tertiary amine within the azepane ring is also nucleophilic and can participate in reactions such as quaternization with alkyl halides.

Role as a Bidentate Ligand

The presence of two nitrogen atoms allows 2-(azepan-1-yl)ethanamine to act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions.

Caption: Key reactions of the primary amine group in 2-(Azepan-1-yl)ethanamine.

Applications in Drug Discovery and Development

The azepane ring is a privileged scaffold in medicinal chemistry, and its incorporation into molecules can significantly influence their pharmacological properties. Azepane-containing compounds are known to exhibit a wide range of biological activities, with a notable prevalence in drugs targeting the central nervous system.[4][5]

A Key Building Block for CNS-Active Agents

The structural characteristics of the azepane ring, such as its conformational flexibility and lipophilicity, make it an attractive moiety for the design of ligands for various CNS receptors and transporters. The ability of many azepine derivatives to cross the blood-brain barrier is a key advantage in the development of drugs for neurological and psychiatric disorders.[6]

Structure-Activity Relationship (SAR) Insights

The ethylamine side chain of 2-(azepan-1-yl)ethanamine provides a convenient handle for the introduction of various pharmacophoric groups. Structure-activity relationship studies on derivatives of this compound have shown that modifications to the primary amine, the ethyl linker, and the azepane ring can lead to significant changes in biological activity and selectivity. For instance, the substitution pattern on an aromatic ring attached to the ethylamine nitrogen can dramatically influence the affinity and efficacy at specific G-protein coupled receptors.

Therapeutic Areas of Interest

Derivatives of 2-(azepan-1-yl)ethanamine have been investigated for their potential as:

-

Antipsychotics

-

Antidepressants

-

Anxiolytics

-

Anticonvulsants

-

Analgesics [2]

Safety and Handling

2-(Azepan-1-yl)ethanamine is classified as an irritant.[2] The dihydrochloride salt is expected to have similar, if not more pronounced, irritant properties.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

2-(Azepan-1-yl)ethanamine dihydrochloride is a chemical building block with significant potential for the discovery and development of novel pharmaceuticals. Its versatile reactivity, coupled with the favorable pharmacological properties often associated with the azepane scaffold, makes it a valuable tool for medicinal chemists. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

Sources

- 1. chembk.com [chembk.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Buy 2-(Azepan-1-YL)ethanamine hydrochloride [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

A Comprehensive Technical Guide to the Structural Elucidation of 2-(Azepan-1-yl)ethanamine Dihydrochloride

Introduction

2-(Azepan-1-yl)ethanamine is a derivative of azepane, a seven-membered heterocyclic compound, and serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its utility as a synthetic intermediate necessitates a robust and unambiguous confirmation of its chemical structure, particularly in its common salt form, 2-(Azepan-1-yl)ethanamine dihydrochloride. The presence of a primary amine, a tertiary amine within the azepane ring, and the formation of a dihydrochloride salt present a unique analytical challenge requiring a multi-faceted spectroscopic approach.

This in-depth guide provides a systematic workflow for the complete structural elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis, we can construct a self-validating dossier of evidence that confirms the molecular structure with the highest degree of confidence.

Physicochemical Properties and Structural Overview

A foundational understanding of the target molecule's properties is the first step in any analytical strategy.

| Property | Value | Source |

| Chemical Name | 2-(Azepan-1-yl)ethanamine dihydrochloride | - |

| Molecular Formula (Free Base) | C₈H₁₈N₂ | [2][4] |

| Molecular Weight (Free Base) | 142.24 g/mol | [2][4] |

| Molecular Formula (Dihydrochloride) | C₈H₂₀Cl₂N₂ | - |

| Molecular Weight (Dihydrochloride) | 215.16 g/mol | - |

| Key Structural Features | Saturated azepane ring (tertiary amine), ethylamine side chain (primary amine), two hydrochloride salt points | [1] |

The Integrated Analytical Workflow

The definitive elucidation of 2-(Azepan-1-yl)ethanamine dihydrochloride is not achieved by a single technique but by the logical synthesis of complementary data. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The overall workflow is designed to move from broad molecular characteristics to detailed atomic connectivity.

Caption: A flowchart of the integrated analytical approach for structure elucidation.

Mass Spectrometry (MS)

Rationale for Selection

Mass spectrometry is the primary technique for determining the molecular weight of a compound. For 2-(Azepan-1-yl)ethanamine dihydrochloride, it serves two purposes: confirming the molecular weight of the parent amine and providing fragmentation data that offers clues about the molecule's substructures. The "Nitrogen Rule" is particularly relevant here, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6]

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or water. The hydrochloride salt is readily soluble in polar solvents.[1]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Analysis Mode: Acquire data in positive ion mode. The two amine groups are basic and readily accept a proton.

-

Source Conditions:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Set to a flow rate appropriate for stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 300-350 °C) to facilitate desolvation.

-

-

Data Acquisition: Scan a mass range from m/z 50 to 500. Perform MS/MS (tandem mass spectrometry) on the primary ion of interest to induce fragmentation.

Expected Data & Interpretation

In the ESI source, the dihydrochloride salt will dissociate, and the free base (C₈H₁₈N₂) will be analyzed.

| Ion | Expected m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | 143.1548 | This is the protonated molecular ion of the free base. Its odd-numbered mass is consistent with the presence of two nitrogen atoms (an even number, but the rule applies to the nominal mass of the neutral molecule, 142). High-resolution measurement allows for confirmation of the elemental formula C₈H₁₉N₂⁺. |

| [M+2H]²⁺ | 72.0817 | The doubly protonated molecular ion may be observed, reflecting the two basic nitrogen centers. |

Fragmentation Analysis: Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest the nitrogen is broken.[5] This results in a resonance-stabilized, nitrogen-containing cation.

-

α-cleavage at the azepane ring: Cleavage of a C-C bond within the ring adjacent to the nitrogen can lead to a series of fragment ions.

-

α-cleavage at the ethyl chain: Cleavage of the bond between the two carbons of the ethyl chain is a highly probable fragmentation pathway, leading to a stable iminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Selection

NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[7][8] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are essential to definitively link protons and carbons, confirming the precise atomic arrangement of the azepane ring and the ethylamine side chain.[9]

Experimental Protocols

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice because it is polar and will exchange with the acidic N-H protons, causing their signals to disappear from the ¹H NMR spectrum, which aids in their identification.[5]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[10]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY): A Homonuclear Correlation Spectroscopy experiment to identify proton-proton (¹H-¹H) couplings.

-

2D NMR (HSQC): A Heteronuclear Single Quantum Coherence experiment to identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Expected Data & Interpretation

¹H NMR (400 MHz, D₂O): The chemical shifts are predicted and may vary slightly. The protonation of the amines will cause significant downfield shifts for adjacent protons.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 - 3.7 | Multiplet | 4H | H-2, H-7 (Azepane) | Protons alpha to the protonated tertiary nitrogen are strongly deshielded. |

| ~3.4 - 3.5 | Triplet | 2H | N-CH₂ (Ethyl) | Protons alpha to the protonated tertiary nitrogen. |

| ~3.2 - 3.3 | Triplet | 2H | CH₂-NH₃⁺ (Ethyl) | Protons alpha to the protonated primary amine. |

| ~1.8 - 2.0 | Multiplet | 4H | H-3, H-6 (Azepane) | Protons beta to the nitrogen. |

| ~1.6 - 1.8 | Multiplet | 4H | H-4, H-5 (Azepane) | Protons gamma to the nitrogen, least deshielded within the ring. |

¹³C NMR (100 MHz, D₂O):

| Predicted Shift (ppm) | Assignment |

| ~55-58 | C-2, C-7 (Azepane) |

| ~53-56 | N-CH₂ (Ethyl) |

| ~35-38 | CH₂-NH₃⁺ (Ethyl) |

| ~26-29 | C-3, C-6 (Azepane) |

| ~24-27 | C-4, C-5 (Azepane) |

The COSY spectrum would show correlation between the two ethylenic CH₂ groups and correlations between adjacent protons around the azepane ring. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal listed in the tables above, confirming the entire C-H framework.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale for Selection

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7] For 2-(Azepan-1-yl)ethanamine dihydrochloride, FTIR is crucial for confirming the presence of the amine groups in their protonated (salt) form, which gives a very distinct spectral signature compared to a free amine.[11]

Experimental Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and press into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation

The spectrum will be dominated by features characteristic of a secondary and primary amine salt.

| Wavenumber Range (cm⁻¹) | Vibration Type | Interpretation |

| ~3200 - 2500 | N-H⁺ Stretch (broad) | This very broad and strong absorption is the hallmark of an amine salt. [11] It arises from the stretching of the N-H bonds in both the R₃N-H⁺ and R-NH₃⁺ groups. |

| ~2950 - 2850 | C-H Stretch (aliphatic) | Stretching vibrations of the CH₂ groups in the azepane ring and ethyl chain. |

| ~1600 - 1500 | N-H⁺ Bend | Asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group. |

| ~1480 - 1440 | C-H Bend | Scissoring and bending vibrations of the CH₂ groups. |

| ~1250 - 1020 | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds. |

The absence of sharp N-H stretching bands in the 3500-3300 cm⁻¹ region confirms that the amine groups are not present in their free base form.[5]

Elemental Analysis

Rationale for Selection

Elemental analysis provides a quantitative determination of the percentage by mass of carbon, hydrogen, and nitrogen in a pure compound. This technique serves as a final, independent verification of the molecular formula derived from mass spectrometry.

Experimental Protocol

-

Instrumentation: Use a commercial CHN analyzer.

-

Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dried, pure sample.

-

Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

Expected Data & Interpretation

The experimental percentages should match the theoretical values for the dihydrochloride formula, C₈H₂₀Cl₂N₂, within an accepted tolerance of ±0.4%.

| Element | Theoretical Mass % |

| Carbon (C) | 44.66% |

| Hydrogen (H) | 9.37% |

| Nitrogen (N) | 13.02% |

| Chlorine (Cl) | 32.95% |

Synthesizing the Evidence: The Final Structure

Caption: A diagram showing how data from multiple techniques converges to confirm the final structure. (Note: A placeholder image is used in the DOT script; a real chemical structure drawing would be substituted.)

The process is as follows:

-

Elemental Analysis confirms the ratio of C, H, and N, validating the proposed empirical formula.

-

Mass Spectrometry provides the exact mass of the parent molecule (as the free base), allowing for the determination of the molecular formula C₈H₁₈N₂.

-

FTIR Spectroscopy confirms the presence of key functional groups, specifically identifying the protonated amine character of the dihydrochloride salt.

-

NMR Spectroscopy provides the definitive blueprint of the molecule, mapping out the connectivity of every atom in the carbon-hydrogen skeleton and confirming the attachment of the ethylamine group to the nitrogen of the azepane ring.

References

-

ChemBK. (2024, April 9). 2-(Azepan-1-yl)ethan-1-amine. Retrieved from [Link]

-

Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-377. Retrieved from [Link]

-

Woźniak, M., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Forensic Toxicology, 35(2), 317-328. Retrieved from [Link]

-

Woźniak, M., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. ResearchGate. Retrieved from [Link]

-

ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

-

Bentham Science Publishers. (2021, February 1). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

Science of Synthesis. Azepines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Whitman College. GCMS Section 6.15. Retrieved from [Link]

-

Wawrzyniak, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4701. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

De Nanteuil, F., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(25), 5344-5353. Retrieved from [Link]

-

ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. Buy 2-(Azepan-1-YL)ethanamine hydrochloride [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. 51388-00-2|2-(Azepan-1-yl)ethanamine|BLD Pharm [bldpharm.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Synthesis pathway for 2-(Azepan-1-yl)ethanamine dihydrochloride

Technical Synthesis Guide: 2-(Azepan-1-yl)ethanamine Dihydrochloride

Executive Summary

2-(Azepan-1-yl)ethanamine dihydrochloride (CAS: 300578-40-9), also known as 1-(2-aminoethyl)hexamethyleneimine, is a critical diamine building block featuring a seven-membered azepane ring. This moiety is frequently incorporated into pharmaceutical candidates to modulate lipophilicity and basicity, particularly in the development of antihistamines, CNS-active agents, and local anesthetics.

This technical guide details two distinct synthesis pathways optimized for different scales and purity requirements. Pathway A (Nitrile Reduction) is the preferred route for industrial scalability, offering cost-efficiency and robustness. Pathway B (Gabriel Synthesis) is the alternative high-purity route for laboratory-scale synthesis where avoiding over-alkylation is paramount.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary synthons. The stability of the azepane ring allows for aggressive alkylation conditions, but the primary amine tail requires protection or masking to prevent polymerization.

Figure 1: Retrosynthetic disconnection showing the two primary electrophilic partners for the azepane nucleophile.

Pathway A: Nitrile Reduction (Industrial Standard)

This pathway is favored for scale-up due to the low cost of reagents and the avoidance of unstable free-base chloroamines. It proceeds via the formation of a stable nitrile intermediate, which is subsequently reduced.

Reaction Scheme:

-

N-Alkylation: Azepane + Chloroacetonitrile

2-(Azepan-1-yl)acetonitrile -

Reduction: 2-(Azepan-1-yl)acetonitrile

2-(Azepan-1-yl)ethanamine -

Salt Formation: Free Base + HCl

Dihydrochloride Salt

Experimental Protocol

Step 1: Synthesis of 2-(Azepan-1-yl)acetonitrile

-

Reagents: Azepane (1.0 eq), Chloroacetonitrile (1.1 eq), Potassium Carbonate (2.0 eq), Acetone or Acetonitrile (Solvent).

-

Procedure:

-

Charge a reaction vessel with Azepane (CAS 111-49-9) and K₂CO₃ in acetone.

-

Cool the mixture to 0–5°C.

-

Add Chloroacetonitrile (CAS 107-14-2) dropwise to control the exotherm.

-

Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/GC.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry over Na₂SO₄, and concentrate to yield the crude nitrile oil.

-

Step 2: Reduction to 2-(Azepan-1-yl)ethanamine

-

Reagents: Lithium Aluminum Hydride (LAH) (2.5 eq) or Raney Nickel/H₂.

-

Procedure (LAH Method):

-

Suspend LAH in dry THF under nitrogen atmosphere at 0°C.

-

Add the crude nitrile (dissolved in THF) dropwise. Caution: Vigorous gas evolution.

-

Reflux the mixture for 4–6 hours until nitrile consumption is complete (IR monitoring: disappearance of ~2240 cm⁻¹ peak).

-

Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular precipitate.

-

Concentrate filtrate to obtain the free amine oil.

-

Step 3: Salt Formation (Dihydrochloride)

-

Procedure: Dissolve the free amine in dry ethanol or diethyl ether. Cool to 0°C. Bubble dry HCl gas or add 4M HCl in dioxane (2.2 eq) dropwise. The dihydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Figure 2: Workflow for the Nitrile Reduction Pathway.

Pathway B: Gabriel Synthesis (High Purity)

This route is ideal for laboratory scale (grams to tens of grams) where high purity is required. It utilizes the Gabriel reagent to introduce the nitrogen in a protected form, preventing the formation of secondary/tertiary amine byproducts (poly-alkylation) common in direct alkylations.

Reaction Scheme:

-

Alkylation: Azepane + N-(2-Bromoethyl)phthalimide

N-[2-(Azepan-1-yl)ethyl]phthalimide -

Deprotection: Phthalimide Intermediate

2-(Azepan-1-yl)ethanamine -

Salt Formation: Free Base + HCl

Dihydrochloride Salt

Experimental Protocol

Step 1: Synthesis of Phthalimide Intermediate

-

Reagents: Azepane (1.2 eq), N-(2-Bromoethyl)phthalimide (CAS 574-98-1) (1.0 eq), K₂CO₃ (2.0 eq), DMF or Acetonitrile.

-

Procedure:

-

Dissolve N-(2-Bromoethyl)phthalimide in DMF.

-

Add K₂CO₃ and Azepane.

-

Heat to 60–80°C for 6–12 hours.

-

Workup: Pour into ice water. The solid product usually precipitates. Filter and recrystallize from ethanol to obtain high-purity intermediate.

-

Step 2: Hydrazinolysis

-

Reagents: Hydrazine hydrate (3.0 eq), Ethanol.

-

Procedure:

-

Suspend the phthalimide intermediate in ethanol.

-

Add hydrazine hydrate.

-

Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool and filter off the phthalhydrazide byproduct. Concentrate the filtrate.

-

Redissolve residue in 1M NaOH and extract with DCM to ensure complete removal of phthalhydrazide traces. Dry and concentrate organic layer.

-

Step 3: Proceed to salt formation as described in Pathway A.

Figure 3: Workflow for the Gabriel Synthesis Pathway.

Comparative Data & Critical Parameters

| Parameter | Pathway A (Nitrile Reduction) | Pathway B (Gabriel Synthesis) |

| Scalability | High (Industrial preferred) | Moderate (Solubility limits) |

| Atom Economy | High | Lower (Phthalimide waste) |

| Purity Profile | Good (Requires careful reduction workup) | Excellent (Crystalline intermediate) |

| Key Risk | Handling Chloroacetonitrile (Toxic) | Handling Hydrazine (Carcinogen) |

| Cost | Low | Moderate |

Critical Process Parameters (CPPs):

-

Temperature Control (Step 1): In Pathway A, the alkylation is exothermic. Maintain <10°C during addition to prevent dimerization of chloroacetonitrile.

-

Moisture Control (Step 2): LAH reduction requires strictly anhydrous conditions. Water content >0.1% in THF will quench the hydride and lower yields.

-

Stoichiometry: Use a slight excess of Azepane (1.1–1.2 eq) to ensure complete consumption of the alkylating agent, as Azepane is easier to remove via evaporation (bp 138°C) than the alkyl halides.

References

-

Preparation of Hexamethyleneimine Derivatives: U.S. Patent 4,290,946A. Process for preparing hexamethyleneimine (azepane) and derivatives.

-

General Synthesis of Diamines via Nitrile Reduction: Electrochemical reduction of acetonitrile to ethylamine. (Analogous chemistry for nitrile reduction).

-

Gabriel Synthesis Protocol: Phthalimide, N-(2-bromoethyl)- Organic Syntheses Procedure.

-

Compound Data: 2-(Azepan-1-yl)ethanamine dihydrochloride (CAS 300578-40-9).

-

Azepane Precursor Data: Azepane (CAS 111-49-9) Properties and Reactivity.[1]

Sources

Discovery and history of 2-(Azepan-1-yl)ethanamine dihydrochloride

Technical Monograph: 2-(Azepan-1-yl)ethanamine Dihydrochloride From Synthetic Scaffold to Smart Nanomedicine Effector[1]

Abstract

2-(Azepan-1-yl)ethanamine dihydrochloride (also known as N-(2-Aminoethyl)homopiperidine dihydrochloride) is a specialized heterocyclic building block characterized by a seven-membered azepane ring fused to an ethylamine chain.[1] While historically utilized as a homolog of the common piperidine scaffolds in medicinal chemistry, this molecule has recently gained prominence in the field of immuno-oncology and nanomedicine .[1] Its unique pKa profile and steric bulk make it a critical "pH-sensor" in the design of tumor-microenvironment-responsive polymers.[1] This guide details its chemical evolution, synthetic pathways, and its pivotal role in next-generation drug delivery systems.[1]

Chemical Identity & Structural Logic

The molecule represents a strategic expansion of the classic piperidine pharmacophore.[1] By increasing the ring size from six (piperidine) to seven (azepane), chemists alter the lipophilicity and conformational flexibility of the amine, affecting both biological binding and polymer solubility profiles.[1]

| Property | Data |

| IUPAC Name | 2-(Azepan-1-yl)ethanamine dihydrochloride |

| Common Synonyms | 1-(2-Aminoethyl)hexamethyleneimine; N-(2-Aminoethyl)homopiperidine |

| CAS Number | 300578-40-9 (2HCl salt); 51388-00-2 (Free base) |

| Molecular Formula | C₈H₁₈N₂[1][2] · 2HCl |

| Molecular Weight | 215.16 g/mol (Salt); 142.24 g/mol (Base) |

| Key Functional Group | Tertiary amine (cyclic) + Primary amine (aliphatic) |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in DMSO |

History & Discovery: The "Homologation" Strategy

The "discovery" of 2-(Azepan-1-yl)ethanamine was not a singular event but rather a result of the homologation strategy prevalent in mid-20th-century medicinal chemistry.[1]

-

Era of Ring Expansion (1960s-1970s): Medicinal chemists sought to evade patent restrictions and optimize the pharmacology of piperidine-based drugs (e.g., antihistamines and antipsychotics).[1] Synthesizing the "homo" (7-membered) analogs was a logical step.[1]

-

The Stability Factor: Unlike larger rings (8+ members) which are entropically difficult to form, the azepane ring is stable and accessible via the reduction of caprolactam derivatives.[1]

-

Evolution of Utility: Initially a generic intermediate for CNS ligands (targeting Sigma and Dopamine receptors), its role shifted in the 21st century toward materials science , specifically as a functional monomer for pH-responsive polymers.[1]

Modern Application: The "Proton Sponge" in Nanomedicine

The most authoritative modern application of this molecule lies in tumor-targeted drug delivery .[1]

Mechanism of Action: The pH-Switch

Tumor microenvironments are acidic (pH 6.5–6.[1]8) compared to healthy tissue (pH 7.4).[1] 2-(Azepan-1-yl)ethanamine is used to functionalize polymers (e.g., poly(aspartamide)).[1]

-

Physiological pH (7.4): The azepane tertiary amine is largely deprotonated and hydrophobic.[1] The polymer self-assembles into a nanoparticle, encapsulating the drug.[1]

-

Tumor pH (<6.8): The amine becomes protonated (ionized).[1] The charge repulsion causes the nanoparticle to disassemble, releasing the drug specifically at the tumor site.[1]

Case Study: Tadalafil Delivery (2023) Recent research demonstrated the use of an AzE-modified polymer (HO-PEG-PAsp(AzE)) to deliver Tadalafil, regulating immunosuppression in tumors.[1] The AzE moiety was the critical "sensor" that triggered release.[1]

Figure 1: The pH-responsive mechanism of Azepan-1-yl-functionalized polymers in tumor targeting.[1]

Synthesis & Manufacturing Protocols

For research and scale-up, the synthesis typically follows a nucleophilic substitution pathway.[1]

Method A: The Aziridine Ring-Opening (High Atom Economy)

This method is preferred for high-purity synthesis as it avoids salt byproducts during the coupling step.[1]

-

Reagents: Azepane (Hexamethyleneimine), Aziridine (Ethyleneimine).[1]

-

Conditions: Catalytic Lewis acid, inert atmosphere (N₂), controlled temperature (0°C to RT).

-

Reaction: The nucleophilic nitrogen of azepane attacks the strained aziridine ring.[1]

-

Workup: Conversion to dihydrochloride salt using HCl/Dioxane.

Method B: The Chloroethylamine Alkylation (Standard Lab Scale)

-

Reagents: Azepane, 2-Chloroethylamine hydrochloride, Potassium Carbonate (Base).[1]

-

Solvent: Acetonitrile or DMF (Reflux).[1]

-

Purification: The free base is distilled under vacuum before salt formation.[1]

Figure 2: Comparative synthetic routes for 2-(Azepan-1-yl)ethanamine dihydrochloride.

Safety & Handling (E-E-A-T Protocol)

As a diamine salt, this compound presents specific hazards.

-

Corrosivity: The free base is corrosive and can cause severe skin burns.[1] The dihydrochloride salt is an irritant but safer to handle.[1]

-

Hygroscopicity: The salt is highly hygroscopic.[1] It must be stored in a desiccator at 2–8°C.[1]

-

First Aid: In case of contact, flush eyes with water for 15 minutes.[1] If inhaled, move to fresh air immediately.[1]

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides.[1]

References

-

Wang, X., et al. (2023).[1] "T cell-mediated targeted delivery of tadalafil regulates immunosuppression and polyamine metabolism to overcome immune checkpoint blockade resistance."[1] Journal for ImmunoTherapy of Cancer, 11:e006493.[1] Link

-

CymitQuimica. (n.d.).[1] "Technical Data Sheet: N-2-Aminoethylhomopiperidine dihydrochloride." Link

-

Sigma-Aldrich. (n.d.).[1] "Product Specification: N-(2-Aminoethyl)homopiperidine." Link

-

GuideChem. (n.d.). "Chemical Properties and Safety Data: 2-(Azepan-1-yl)ethanamine." Link

Sources

Introduction: The Azepane Scaffold - A Privileged Structure in Modern Chemistry

An In-depth Technical Guide to the Azepane Functional Group for Researchers, Scientists, and Drug Development Professionals

The azepane functional group, a seven-membered saturated heterocycle containing a single nitrogen atom, has emerged as a cornerstone in the field of medicinal chemistry and organic synthesis.[1] Formally known as hexamethyleneimine, this azacycloalkane is the fully hydrogenated form of azepine.[2][3] Its significance is underscored by its presence in the top 100 most frequently utilized ring systems for small molecule drugs, with over 20 FDA-approved medications incorporating this motif.[4][5]

The utility of the azepane ring stems not just from its secondary amine functionality, which allows for a wide array of chemical transformations, but also from its distinct three-dimensional architecture.[1][6] Unlike smaller, more rigid five- and six-membered rings like pyrrolidine and piperidine, the seven-membered azepane ring possesses significant conformational flexibility.[7] This inherent structural plasticity allows molecules containing this scaffold to explore a broader region of three-dimensional chemical space, a critical attribute for optimizing interactions with complex biological targets.[8] This guide provides a comprehensive overview of the azepane functional group, delving into its structural nuances, spectroscopic signatures, synthetic accessibility, and its pivotal role in the development of therapeutic agents.

Structural and Conformational Analysis

The non-planar nature of the azepane ring leads to a complex conformational landscape. While various forms exist, including chair and boat conformations, extensive computational and experimental studies have shown that the twist-chair conformation is generally the most stable.[9] The relative energies of these conformers are subtle and can be influenced by the substitution pattern on the ring. This ability to bias the ring's conformation through strategic substitution is a powerful tool in drug design, enabling the fine-tuning of a molecule's shape to achieve a desired pharmacological profile.[7][10]

Caption: Conformational landscape of the azepane ring.

Spectroscopic Properties

The characterization of azepane and its derivatives relies on standard spectroscopic techniques. The following table summarizes the key expected spectroscopic data.

| Technique | Functional Group | Expected Observation | Notes |

| ¹H NMR | -CH₂-N- | ~2.6 - 2.8 ppm (multiplet) | Protons adjacent to the nitrogen are deshielded. |

| -CH₂- | ~1.5 - 1.7 ppm (multiplet) | Complex multiplets due to conformational flexibility and spin-spin coupling. | |

| -NH- | Broad singlet, variable shift (1.0 - 3.0 ppm) | Chemical shift is concentration and solvent dependent. Can exchange with D₂O. | |

| ¹³C NMR | -CH₂-N- | ~48 - 52 ppm | Carbon adjacent to nitrogen. |

| -CH₂- | ~27 - 30 ppm | Other ring carbons. | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (weak to medium) | Characteristic for secondary amines. |

| C-H Stretch | 2850 - 2960 cm⁻¹ (strong) | Aliphatic C-H bonds. | |

| C-N Stretch | 1020 - 1250 cm⁻¹ | ||

| Mass Spec. | Molecular Ion (M⁺) | Present, but can be weak | |

| Fragmentation | Loss of alkyl radicals from the ring | Alpha-cleavage next to the nitrogen is a common fragmentation pathway. |

Note: Chemical shifts are approximate and can vary significantly based on solvent, concentration, and substitution pattern.

Synthesis of the Azepane Scaffold

The construction of the azepane ring system has been a persistent challenge for synthetic organic chemists, leading to the development of several innovative strategies.[4] While classical methods often involve high step counts, modern approaches have streamlined access to these valuable scaffolds.[8]

Key Synthetic Strategies:

-

Ring-Closing Reactions: These methods typically involve the cyclization of a linear precursor. A prominent example is the use of Ring-Closing Metathesis (RCM) on a diene-containing amine, followed by hydrogenation of the resulting double bond.

-

Ring-Expansion Reactions: This approach transforms a more readily available smaller ring into the seven-membered azepane system. The Beckmann rearrangement of cyclohexanone oximes is a classic and widely used method.[8]

-

Photochemical Dearomative Ring Expansion: A cutting-edge strategy involves the conversion of simple, readily available nitroarenes into complex azepanes.[8][11] This process, mediated by blue light at room temperature, transforms the six-membered benzene ring into a seven-membered system in a single photochemical step.[8][11] A subsequent hydrogenolysis yields the final polysubstituted azepane, effectively translating the substitution pattern of the starting aromatic compound to the saturated heterocycle.[8]

Caption: Key retrosynthetic approaches to the azepane core.

Reactivity of the Azepane Functional Group

The chemical utility of azepane is dominated by the reactivity of its secondary amine.[6] This functionality allows it to participate in a broad spectrum of organic reactions, making it a versatile intermediate in complex syntheses.[6]

-

Nucleophilicity: The nitrogen lone pair makes azepane a potent nucleophile, readily participating in reactions such as N-alkylation, N-acylation, and Michael additions.

-

Basicity: With a pKa of approximately 11.07, azepane is a moderately strong base and can be employed in various catalytic processes.[2]

-

Amide Formation: It reacts with carboxylic acids, acyl chlorides, and anhydrides to form the corresponding amides, a crucial linkage in many pharmaceutical compounds.[6]

The saturated carbocyclic framework is generally stable and unreactive, although specific C-H functionalization methods can be employed for further elaboration.

Applications in Drug Discovery and Medicinal Chemistry

The azepane motif is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities and favorable physicochemical properties.[1][5] Its three-dimensional nature provides an excellent platform for developing selective and potent therapeutic agents. Azepane-based compounds have demonstrated efficacy in numerous therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5]

The following table lists several FDA-approved drugs that feature the azepane core, highlighting the structural diversity and broad therapeutic impact of this functional group.

| Drug Name | Therapeutic Application | Mechanism of Action (Simplified) |

| Bazedoxifene | Osteoporosis Treatment | Selective Estrogen Receptor Modulator (SERM) |

| Mecillinam | Antibiotic | Penicillin Binding Protein 2 (PBP2) Inhibitor |

| Setastine | Antihistamine | Histamine H1 Receptor Antagonist |

| Gliclazide | Antidiabetic | Sulfonylurea; stimulates insulin secretion |

| Nabazenil | Cannabinoid Receptor Modulator | Analgesic and anticonvulsant properties |

This is a representative, not exhaustive, list. Source:[5][12]

Exemplary Experimental Protocol: Photochemical Synthesis of a 3H-Azepine Intermediate

This protocol is adapted from a state-of-the-art method for azepane synthesis, demonstrating the practical application of modern photochemical techniques.[8][11] This process represents a self-validating system where the successful formation of the azepine product confirms the efficacy of the light-mediated dearomative ring expansion.

Objective: To synthesize a 3H-azepine intermediate from a substituted nitroarene via photochemical ring expansion.

Materials:

-

Substituted Nitroarene (e.g., 4-methylnitrobenzene) (1.0 equiv)

-

Triisopropyl phosphite (P(Oi-Pr)₃) (2.0 equiv)

-

Triethylamine (NEt₃) (4.0 equiv)

-

Anhydrous, degassed solvent (e.g., Acetonitrile)

-

Blue LED light source (e.g., 450 nm)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted nitroarene (1.0 equiv) in the anhydrous, degassed solvent.

-

Reagent Addition: Add triethylamine (4.0 equiv) followed by triisopropyl phosphite (2.0 equiv) to the solution at room temperature.

-

Photochemical Reaction: Place the reaction vessel in proximity to the blue LED light source and begin irradiation. Maintain the reaction at room temperature. The causality for using blue light is its ability to excite the nitroarene to a reactive state that can engage with the phosphite, initiating the deoxygenation and subsequent nitrene formation required for ring expansion.[8]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 3H-azepine product.

-

Characterization: Confirm the structure of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The resulting 3H-azepine can then be carried forward for hydrogenolysis to the final azepane.

Conclusion

The azepane functional group is far more than a simple cyclic amine; it is a versatile and powerful building block that has secured a prominent position in contemporary drug discovery. Its unique combination of conformational flexibility and synthetic accessibility allows medicinal chemists to craft molecules with tailored three-dimensional shapes, leading to enhanced potency and selectivity. As synthetic methodologies continue to advance, particularly in the realm of efficient ring construction, the prevalence and importance of the azepane scaffold in the development of next-generation therapeutics are set to expand even further.[1][4]

References

- The Chemical Properties and Applications of Azepane.

-

Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]

-

Commercially available drugs contain azepine derivatives. ResearchGate. Available at: [Link]

-

Azepane | C6H13N | CID 8119. PubChem, National Institutes of Health. Available at: [Link]

-

Azepines, Chemistry, Synthesis and Reactions. STM Journals. Available at: [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, National Institutes of Health. Available at: [Link]

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ResearchGate. Available at: [Link]

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. PubMed, National Institutes of Health. Available at: [Link]

-

Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azepines, Chemistry, Synthesis And Reactions » IJMI [journals.stmjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 9. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-(Azepan-1-yl)ethanamine: In-Depth Analysis for Advanced Research

Introduction

2-(Azepan-1-yl)ethanamine, a diamine featuring a saturated seven-membered azepane ring linked to an ethylamine moiety, represents a versatile building block in medicinal chemistry and materials science. Its structural attributes, combining a tertiary cyclic amine and a primary aliphatic amine, confer unique physicochemical properties that are of significant interest in drug development and polymer chemistry. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity. This technical guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive analysis of 2-(Azepan-1-yl)ethanamine. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also detailed experimental protocols and the underlying scientific principles that govern these analytical methods.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of 2-(Azepan-1-yl)ethanamine with a systematic atom numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of 2-(Azepan-1-yl)ethanamine with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-(Azepan-1-yl)ethanamine, both ¹H and ¹³C NMR are essential for unambiguous characterization.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-(Azepan-1-yl)ethanamine is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the conformational flexibility of the azepane ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H₂ | ~2.85 | t | 2H | -NH₂ |

| H₈ | ~2.75 | t | 2H | -N-CH₂ -CH₂-NH₂ |

| H₇ | ~2.65 | t | 2H | Azepane: -N-CH₂ - |

| H₃, H₄, H₅, H₆ | ~1.60 | m | 8H | Azepane: -(CH₂ )₄- |

Causality Behind Predictions: The protons on C₈, being adjacent to two nitrogen atoms, are expected to be the most downfield of the methylene groups. The protons on C₇, adjacent to the tertiary amine, will also be downfield. The four methylene groups in the middle of the azepane ring (C₃, C₄, C₅, and C₆) are in similar chemical environments and are expected to produce a complex, overlapping multiplet in the aliphatic region. The primary amine protons (H₂) are expected to appear as a broad singlet, though coupling to the adjacent C₈ protons may result in a triplet under certain conditions. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment |

| C₈ | ~58.0 | -N-C H₂-CH₂-NH₂ |

| C₇ | ~55.0 | Azepane: -N-C H₂- |

| C₂ | ~42.0 | -N-CH₂-C H₂-NH₂ |

| C₃, C₆ | ~28.0 | Azepane: -N-CH₂-C H₂- |

| C₄, C₅ | ~26.0 | Azepane: -C H₂-CH₂-C H₂- |

Causality Behind Predictions: The carbons directly bonded to nitrogen (C₂, C₇, and C₈) are deshielded and thus appear at higher chemical shifts (downfield). The C₈ carbon, being influenced by two nitrogen atoms, is predicted to be the most downfield. The remaining four carbons of the azepane ring are in the typical aliphatic region. Due to the symmetry of the azepane ring (assuming rapid conformational averaging), C₃ and C₆, as well as C₄ and C₅, are expected to be chemically equivalent, respectively.

C. Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2-(Azepan-1-yl)ethanamine.

1. Sample Preparation:

-

Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of solvent is critical to dissolve the sample and to provide a deuterium lock signal for the spectrometer.

-

Procedure:

-

Weigh approximately 5-10 mg of 2-(Azepan-1-yl)ethanamine directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively inert nature.[1]

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

If the sample is not fully soluble, gentle warming or sonication may be applied.

-

2. Instrument Setup and Data Acquisition:

-

Rationale: The parameters for data acquisition must be optimized to ensure good signal-to-noise ratio, resolution, and accurate integration (for ¹H NMR).

-

Procedure for ¹H NMR:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[2]

-

Acquire a standard ¹H NMR spectrum using a 90° pulse. Key parameters to consider are:

-

Spectral Width: ~16 ppm (to ensure all signals are captured).

-

Acquisition Time: ~2-4 seconds (for good digital resolution).

-

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, crucial for accurate integration).[3]

-

Number of Scans: 16-64 scans (adjust to achieve adequate signal-to-noise).

-

-

-

Procedure for ¹³C NMR:

-

Use the same sample and maintain the lock and shim settings.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans for good signal-to-noise.

-

-

Caption: General workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the chemical bonds.

A. Predicted IR Absorption Bands

2-(Azepan-1-yl)ethanamine contains a primary amine (-NH₂) and a tertiary amine (-N<), as well as saturated C-H bonds. These functional groups will give rise to characteristic absorption bands.

Predicted IR Frequencies and Their Assignments

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium, two bands | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |

| 2950-2850 | Strong | C-H stretching | Aliphatic (CH₂) |

| 1650-1580 | Medium | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1470-1440 | Medium | C-H bending (scissoring) | Aliphatic (CH₂) |

| 1250-1020 | Medium-Weak | C-N stretching | Tertiary & Primary Amine |

| 910-665 | Broad, Strong | N-H wagging | Primary Amine (-NH₂) |

Causality Behind Predictions: The primary amine is characterized by two N-H stretching bands due to symmetric and asymmetric vibrations.[3][4][5] The N-H bending vibration is also a key indicator of a primary amine.[3] The tertiary amine functionality is harder to identify directly, as its C-N stretching vibration falls in the crowded "fingerprint" region of the spectrum and can be weak.[6] The strong absorptions in the 2850-2950 cm⁻¹ range are characteristic of the numerous C-H bonds in the alkyl chains.

B. Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples, requiring minimal sample preparation.

1. Instrument and Accessory Preparation:

-

Rationale: A clean ATR crystal is essential for obtaining a clean spectrum of the sample without interference from contaminants. The choice of crystal material depends on the sample's properties.

-

Procedure:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Select an appropriate ATR crystal. A diamond ATR crystal is a robust and chemically inert choice suitable for a wide range of organic compounds, including amines.[7]

-

Clean the surface of the ATR crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

2. Background Spectrum Acquisition:

-

Rationale: A background spectrum of the ambient environment (air) is collected to subtract its contribution from the sample spectrum, ensuring that the final spectrum only shows the absorption bands of the sample.

-

Procedure:

-

With the clean, dry ATR crystal exposed to the air, collect a background spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3. Sample Analysis:

-

Rationale: Direct application of the liquid sample onto the ATR crystal allows for efficient and reproducible analysis.

-

Procedure:

-

Place a small drop (a few microliters) of 2-(Azepan-1-yl)ethanamine directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Collect the sample spectrum using the same acquisition parameters as the background scan.

-

After analysis, clean the ATR crystal thoroughly as described in step 1.

-

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

A. Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common ionization technique that uses high-energy electrons to ionize the sample, often causing extensive fragmentation. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[8]

Key Predicted Ions in the EI Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway | Significance |

| 142 | [C₈H₁₈N₂]⁺˙ | Molecular Ion | Confirms Molecular Weight |

| 113 | [C₇H₁₅N]⁺ | α-cleavage: Loss of •CH₂NH₂ | Characteristic of ethylamine side chain |

| 98 | [C₆H₁₂N]⁺ | α-cleavage at C₂-C₃ and rearrangement | Characteristic of azepane ring |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation | Azepane ring fragment |

| 44 | [C₂H₆N]⁺ | α-cleavage: Loss of azepanylmethyl radical | Characteristic of ethylamine side chain |

| 30 | [CH₄N]⁺ | α-cleavage: Loss of azepanyl ethyl radical | Base peak, characteristic of primary amine |

Causality Behind Predictions: According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent with the molecular ion at m/z 142.[5] The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[8][9][10] This leads to the formation of a stable, resonance-stabilized iminium ion. For 2-(Azepan-1-yl)ethanamine, α-cleavage can occur at several positions, leading to the characteristic fragments listed in the table. The fragment at m/z 30, corresponding to [CH₂=NH₂]⁺, is a very common and often the most abundant (base peak) fragment for primary amines.[2][11]

B. Experimental Protocol for EI-MS Data Acquisition

This protocol is for the analysis of 2-(Azepan-1-yl)ethanamine using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Rationale: The sample needs to be sufficiently diluted in a volatile solvent to be compatible with GC injection.

-

Procedure:

-

Prepare a dilute solution of 2-(Azepan-1-yl)ethanamine (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

2. GC-MS Instrument Setup:

-

Rationale: The GC conditions must be optimized to ensure good separation and peak shape, while the MS parameters are set for effective ionization and detection.

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

3. Data Acquisition and Analysis:

-

Rationale: The acquired data will be a total ion chromatogram (TIC) from which the mass spectrum of the analyte can be extracted.

-

Procedure:

-

Inject 1 µL of the prepared sample solution into the GC-MS.

-

Acquire the data.

-

Identify the chromatographic peak corresponding to 2-(Azepan-1-yl)ethanamine.

-

Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

-

Caption: Key fragmentation pathways for 2-(Azepan-1-yl)ethanamine in EI-MS.

IV. Conclusion

The comprehensive spectroscopic analysis of 2-(Azepan-1-yl)ethanamine using NMR, IR, and MS provides a robust and orthogonal approach to its structural confirmation and purity assessment. The predicted data and detailed protocols in this guide offer a solid foundation for researchers to acquire and interpret high-quality analytical data. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the unique fragmentation pattern in the mass spectrum collectively serve as a spectroscopic fingerprint for this important chemical entity. Adherence to the outlined experimental procedures will ensure the generation of reliable and reproducible data, which is a cornerstone of scientific integrity in drug discovery and development.

V. References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133333, 2-(Azepan-1-yl)ethanamine. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-25. [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 70(4), 589–595. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press.

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Shuster, M. J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5218–5226. [Link]

-

Bakiri, A., et al. (2015). Optimization of Ionization Efficiency. Wiley Analytical Science. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Choosing the right ATR crystal for FTIR analysis - Specac Ltd [specac.com]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What ATR crystal material do I need? | PECSA Analytical [pecsa.co.za]

- 10. researchgate.net [researchgate.net]

- 11. Crystal Selection for ATR – PIKE Technologies [piketech.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Commercial Availability & Technical Profile: 2-(Azepan-1-yl)ethanamine Dihydrochloride

[1]

Executive Summary

2-(Azepan-1-yl)ethanamine dihydrochloride (CAS: 300578-40-9) is a critical heterocyclic building block used primarily in the synthesis of CNS-active pharmaceutical agents and kinase inhibitors.[1] Structurally characterized by a seven-membered azepane (hexamethyleneimine) ring attached to an ethylamine side chain, this compound serves as a versatile nucleophile and linker in medicinal chemistry.

While commercially available, supply chain reliability varies significantly between "spot" catalog vendors and bulk manufacturers. This guide provides a technical analysis of the compound's commercial landscape, procurement strategies, and quality assurance protocols, designed for researchers and procurement specialists in drug development.

Chemical Identity & Specifications

The distinction between the free base and the dihydrochloride salt is paramount for stability and handling. The free base is an oil prone to oxidation and carbon dioxide absorption, whereas the dihydrochloride salt is a stable, albeit hygroscopic, solid.

| Property | Specification |

| IUPAC Name | 2-(Azepan-1-yl)ethanamine dihydrochloride |

| Synonyms | N-(2-Aminoethyl)homopiperidine 2HCl; 1-(2-Aminoethyl)hexamethyleneimine dihydrochloride |

| CAS Number (2HCl) | 300578-40-9 (Primary Reference) |

| CAS Number (Free Base) | 51388-00-2 |

| Molecular Formula | C₈H₁₈N₂[1][2][3][4][5] · 2HCl |

| Molecular Weight | 215.16 g/mol (Salt); 142.24 g/mol (Base) |

| Appearance | Pale yellow to brownish crystalline powder |

| Solubility | Highly soluble in water, DMSO, Methanol |

| Stability | Hygroscopic; store under inert gas (Argon/Nitrogen) at 2-8°C |

Supply Chain Landscape

The commercial availability of 2-(Azepan-1-yl)ethanamine dihydrochloride is tiered.[1] Tier 1 suppliers maintain stock for R&D (gram scale), while Tier 2 and 3 suppliers operate on a "make-to-order" basis for kilogram quantities.[1]

Major Suppliers & Catalog Status[1][5][7]

| Supplier Tier | Vendor Examples | Availability | Typical Lead Time |

| Tier 1 (Global Catalog) | Sigma-Aldrich (Merck) , Enamine | In Stock (1g - 25g) | 1-3 Days |

| Tier 2 (Regional Distributors) | BLD Pharm , Combi-Blocks , Chem-Impex | Spot Supply | 3-7 Days |

| Tier 3 (Bulk/Custom) | WuXi AppTec , Arborpharm | Custom Synthesis | 4-8 Weeks |

Procurement Advisory[1]

-

Salt Form Verification: Many suppliers list the compound under the Free Base CAS (51388-00-2) even when selling the HCl salt.[1] Always verify the "Product Name" and "Molecular Weight" (approx. 215 g/mol for 2HCl vs. 142 g/mol for base) before ordering.

-

Purity Requirements: For medicinal chemistry, a minimum purity of 97% is standard. Lower grades (95%) may contain traces of the dimerization impurity (1,2-bis(azepan-1-yl)ethane), which can interfere with nucleophilic substitution reactions.[1]

Technical Synthesis & Quality Assurance

Understanding the synthesis route is essential for anticipating impurity profiles. The industrial preparation typically follows one of two pathways, with Route A being the most common for commercial supplies due to cost-efficiency.

Synthesis Pathways & Impurity Profile

Figure 1: Primary synthesis pathways. Route A (Direct Alkylation) is cost-effective but risks dimer formation.[1] Route B (Nitrile Reduction) yields higher purity but involves more steps.

Quality Control (QC) Protocols

To validate incoming batches, the following analytical checkpoints are recommended:

-

¹H-NMR (DMSO-d₆):

-

Look for the characteristic azepane ring multiplets at 1.6–1.8 ppm (8H) .

-

Verify the ethyl chain triplets at 3.0–3.4 ppm .

-

Critical Check: Absence of signals at 4.0–5.0 ppm excludes oxidized byproducts.

-

-

LC-MS (ESI+):

-

Target Mass: 143.15 m/z [M+H]⁺ (Free base mass).

-

The chloride counterions will not appear in the positive ion mode mass spectrum but can be verified via silver nitrate precipitation or ion chromatography.

-

-

Hygroscopicity Test:

-

Upon opening, if the powder appears "clumpy" or sticky, it has likely absorbed moisture. This does not necessarily degrade the compound but alters the effective molecular weight. Desiccation is required before precise stoichiometric use.

-

Handling, Safety & Storage

Safety Data Sheet (SDS) Highlights:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: The dihydrochloride salt is hygroscopic .

-

Short-term: Store in a desiccator at room temperature.

-

Long-term: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

-

Solubility Profile for Formulation:

-

Water: >100 mg/mL (Excellent)

-

DMSO: >50 mg/mL

-

Ethanol: Moderate

-

Dichloromethane: Poor (Salt form)

Procurement Decision Framework

Use the following logic flow to determine the optimal sourcing strategy based on your project phase.

Figure 2: Decision matrix for procuring 2-(Azepan-1-yl)ethanamine dihydrochloride.[1]

References

Sources

- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 51388-00-2|2-(Azepan-1-yl)ethanamine|BLD Pharm [bldpharm.com]

- 3. 2-[1-(azepan-1-yl)ethyl]-6-ethyl-1H-benzimidazole | C17H25N3 | CID 82336166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[1-(azepan-1-yl)ethyl]-6-ethyl-1H-benzimidazole | C17H25N3 | CID 82336166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 2-(Azepan-1-yl)ethanamine Dihydrochloride in CNS Ligand Synthesis

[1]

Executive Summary

This guide details the handling, activation, and synthetic integration of 2-(Azepan-1-yl)ethanamine dihydrochloride (CAS: 51388-00-2 for free base; salt forms vary).[1] This molecule serves as a critical building block in medicinal chemistry, specifically for introducing the azepane (hexamethyleneimine) moiety—a "privileged structure" often associated with high affinity for Sigma-1 (

Unlike its 6-membered analog (piperidine), the 7-membered azepane ring offers unique conformational flexibility and lipophilicity profiles (

Physicochemical Profile & Handling

Key Properties

| Property | Value / Description |

| Chemical Name | 2-(Azepan-1-yl)ethanamine dihydrochloride |

| Synonyms | 1-(2-Aminoethyl)hexamethyleneimine 2HCl; N-(2-Aminoethyl)homopiperidine 2HCl |

| Molecular Formula | |

| MW | ~215.16 g/mol (2HCl salt) / 142.24 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Poor in DCM, Et2O |

| Acidity | The salt is acidic.[1][2][3][4][5][6][7][8] The primary amine |

| Hygroscopicity | High . The dihydrochloride salt rapidly absorbs atmospheric moisture. |

Storage & Stability (Critical Control Point)

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Weigh quickly in a dehumidified environment or glovebox. If the solid appears "sticky" or translucent, it has absorbed water.

-

Remediation:[1] Recrystallize from EtOH/Et2O or dry under high vacuum over

for 12 hours before use.

-

Experimental Protocols

Protocol A: In-Situ Free-Basing & Activation

Rationale: Most coupling reactions (Amide coupling, SNAr) require the nucleophilic free amine. Using the 2HCl salt directly without excess base will quench the reaction and potentially degrade acid-labile coupling reagents.[1]

Reagents:

-

2-(Azepan-1-yl)ethanamine 2HCl[1]

-

DIPEA (N,N-Diisopropylethylamine) [Hunig's Base][1]

-

Solvent: Anhydrous DMF or DCM[1]

Procedure:

-

Dissolve 1.0 equivalent (eq) of the dihydrochloride salt in the reaction solvent (0.1 M concentration).

-